4-aminooxy-N-methyl-butylamide

Description

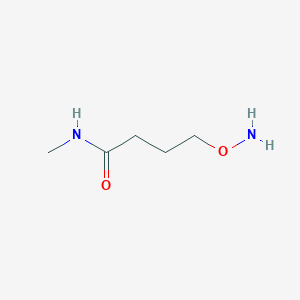

4-Aminooxy-N-methyl-butylamide is a synthetic amide derivative characterized by an aminooxy (-ONH₂) functional group at the 4-position and a methyl-substituted butylamide chain.

Properties

IUPAC Name |

4-aminooxy-N-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c1-7-5(8)3-2-4-9-6/h2-4,6H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZSDMNFZUIJIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCCON | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-aminooxy-N-methyl-butylamide typically involves the reaction of an aminooxy moiety with a suitable precursor. One common method is the oximation reaction, where an aminooxy group reacts with a carbonyl compound to form an oxime ether linkage . This reaction is chemoselective and can be performed under mild conditions in various solvents, including water .

Industrial Production Methods

Industrial production of this compound may involve large-scale oximation reactions using optimized conditions to ensure high yield and purity. The use of stable isotope-labeled derivatizing reagents, such as aminooxyethyl propionate, can also be employed for the synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

4-aminooxy-N-methyl-butylamide undergoes several types of chemical reactions, including:

Oxidation: The aminooxy group can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the functional groups attached to the aminooxy moiety.

Substitution: The compound can participate in substitution reactions, where the aminooxy group reacts with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxime ethers, while reduction reactions can produce amines or other reduced derivatives.

Scientific Research Applications

4-aminooxy-N-methyl-butylamide has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in synthetic chemistry for the preparation of various compounds.

Medicine: Investigated for its potential therapeutic applications due to its reactivity with biological molecules.

Mechanism of Action

The mechanism of action of 4-aminooxy-N-methyl-butylamide involves its reactivity with carbonyl compounds. The aminooxy group forms a stable oxime ether linkage with carbonyl groups, which can be used for the derivatization and detection of these compounds . This reactivity is the basis for its applications in various fields, including analytical chemistry and biochemistry.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The evidence includes three amide derivatives with distinct substituents and applications. Below is a detailed analysis of their structural and functional attributes compared to the hypothetical features of 4-aminooxy-N-methyl-butylamide.

Table 1: Key Properties of Analogs

Key Comparisons

Functional Groups Aminooxy vs. Amino/Nitro/Methoxy: The aminooxy group in this compound is rare in the analogs. Unlike the electron-donating amino/methoxy groups in and or the electron-withdrawing nitro group in , aminooxy may exhibit unique redox or hydrogen-bonding behavior. Methyl-Butylamide Chain: The methyl substitution on the amide nitrogen (absent in analogs) could enhance metabolic stability compared to unsubstituted amides like those in or .

Physicochemical Properties The phenethyl group in increases lipophilicity (logP ~3.5), whereas this compound’s shorter chain may reduce logP, affecting membrane permeability.

Potential Applications ’s aromatic amine moiety is common in dyes or kinase inhibitors. The target compound’s aminooxy group could mimic hydroxylamine in metal chelation or nitroxide radical stabilization.

Biological Activity

4-aminooxy-N-methyl-butylamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. It is an aminooxy derivative, which suggests it may interact with various biological targets, particularly in the context of enzyme inhibition and modulation of neurotransmitter systems.

The biological activity of this compound primarily revolves around its ability to inhibit certain enzymes and modulate neurotransmitter systems. The aminooxy group is known to facilitate interactions with carbonyl-containing biomolecules, which can lead to the formation of stable adducts. This property is significant for compounds aimed at modulating enzymatic activity or influencing signaling pathways.

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in neurotransmitter metabolism, particularly those associated with GABA (gamma-aminobutyric acid) transporters. Inhibitors of GABA uptake are crucial in treating neuropathic pain and other neurological disorders .

- Neurotransmitter Modulation : By influencing GABA transporters, this compound could potentially alter inhibitory neurotransmission, providing therapeutic effects in conditions characterized by neuropathic pain .

The biochemical properties of this compound include:

- Solubility : The compound's solubility profile is essential for its bioavailability and efficacy in biological systems.

- Stability : The presence of the aminooxy moiety may enhance metabolic stability compared to other similar compounds.

Cellular Effects

In cellular studies, this compound has shown potential in:

- Modulating Cell Signaling : It can influence key signaling pathways by altering the phosphorylation states of proteins involved in cell growth and differentiation.

- Gene Expression : The compound may interact with transcription factors, leading to changes in gene expression patterns relevant to neuroprotection and pain modulation .

Dosage Effects

Research indicates that the effects of this compound are dose-dependent:

- Low Doses : Potentially beneficial effects such as enhanced neurotransmitter modulation.

- High Doses : Risk of adverse effects, including toxicity, which necessitates careful dosage regulation in therapeutic applications.

Study on Neuropathic Pain Models

In a recent study focused on neuropathic pain models, compounds similar to this compound were tested for their ability to inhibit GABA transporters. Results indicated that certain derivatives exhibited significant antinociceptive properties without inducing motor deficits in rodent models . This suggests a promising avenue for developing treatments for neuropathic pain using compounds with similar structures.

Toxicological Assessments

A comprehensive assessment was conducted to evaluate the hepatotoxicity and nephrotoxicity associated with high doses of compounds related to this compound. The findings highlighted a threshold effect where adverse reactions were observed only at elevated dosages, underscoring the importance of dose management in therapeutic contexts .

Research Findings

A summary table below outlines key research findings regarding the biological activity of this compound:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.